molecular formula C16H14ClN3 B5507835 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 84637-30-9

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B5507835
CAS No.: 84637-30-9
M. Wt: 283.75 g/mol
InChI Key: WHKXMVKAOJRWKW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a pyrazole-derived compound featuring a 4-chlorophenyl group at position 3 and a 4-methylphenyl (p-tolyl) group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their kinase inhibitory properties, and structural variations in substituents significantly influence biological activity .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKXMVKAOJRWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84637-30-9
Record name 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

  • Condensation Reaction: The starting materials, 4-chlorobenzaldehyde and 4-methylbenzoyl chloride, are reacted in the presence of hydrazine hydrate to form the pyrazol ring.

  • Reduction: The resulting pyrazol derivative is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to introduce the amine group at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Core Reaction Mechanisms and Functional Group Transformations

The compound participates in reactions typical of pyrazole derivatives and aromatic amines, with modifications driven by its 4-chlorophenyl and 4-methylphenyl substituents.

Amine Group Reactivity

The primary amine at position 5 undergoes the following transformations:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic ethanol to form N-alkylated derivatives .

  • Acylation : Forms amides with acetyl chloride or benzoyl chloride under reflux conditions .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce imine derivatives .

Key Reaction Data :

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)
AlkylationMethyl iodide, K₂CO₃, ethanol, ΔN-Methyl-5-amine derivative78–82
AcylationAcetyl chloride, pyridine, Δ5-Acetamido derivative85
Schiff BaseBenzaldehyde, EtOH, HCl catalyst5-(Benzylideneamino) derivative70–75

Pyrazole Ring Modifications

The pyrazole ring demonstrates stability under mild conditions but reacts under oxidative or reductive regimes:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the pyrazole ring to pyrazolone derivatives .

  • Electrophilic Substitution : Bromination occurs at position 4 of the pyrazole ring using Br₂/FeBr₃ .

Comparative Reactivity :

SubstituentPositionReactivity Trend
4-Chlorophenyl3Deactivates ring via -I effect
4-Methylphenyl1Activates ring via +I/+M effects

Chlorophenyl Group Reactivity

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

  • Hydroxylation : NaOH (10% aq.) under reflux replaces Cl with -OH .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ .

Experimental Findings :

ReactionConditionsConversion Efficiency
NAS (Cl → OH)NaOH (10%), 80°C, 6 h92%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h88%

Methylphenyl Group Reactivity

The 4-methylphenyl group participates in:

  • Oxidation : K₂Cr₂O₇/H₂SO₄ converts methyl to carboxylic acid .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position .

Product Analysis :

Starting GroupReactionProductApplication Relevance
4-MethylphenylNitration4-Nitro-3-methylphenylEnhanced biological activity

Heterocycle Formation

The amine group facilitates cyclization reactions:

  • Triazole Synthesis : Reacts with NaN₃ and Cu(I) to form 1,2,3-triazole hybrids .

  • Thiazole Derivatives : Condensation with CS₂ yields thiazolidinone analogs .

Optimized Conditions :

Cyclization TypeCatalyst/ReagentTemperature (°C)Time (h)
Triazole FormationCuI, DIPEA, DMF908
Thiazole SynthesisCS₂, KOH, ethanol706

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the C–Cl bond, forming phenolic byproducts .

  • Acidic Hydrolysis : Concentrated HCl at 100°C degrades the pyrazole ring to hydrazine derivatives .

Degradation Kinetics :

ConditionHalf-Life (h)Major Degradants
UV Light (254 nm)4.23-(4-Hydroxyphenyl) analog
6M HCl, 100°C1.54-Chlorobenzaldehyde

Comparative Analysis with Analogous Compounds

Reactivity Trends in Pyrazole Derivatives :

CompoundSubstituentsRelative Reactivity (Amine Group)
Target Compound4-ClPh, 4-MePh1.00 (Baseline)
3-(4-Fluorophenyl)4-FPh, 4-MePh1.15 (Higher NAS activity)
3-(4-Methoxyphenyl)4-MeOPh, 4-MePh0.85 (Lower oxidation stability)

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against different cancer cell lines. The compound has been tested in vitro against breast cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been evaluated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This property suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

This compound has also shown antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics .

Pesticide Development

The pyrazole structure is a common motif in agrochemicals, particularly pesticides. Research has indicated that compounds similar to this compound can act as effective insecticides and fungicides, targeting specific pests while minimizing harm to beneficial organisms .

Herbicide Potential

Studies have suggested that modifications of this compound can lead to herbicidal properties, making it a candidate for developing selective herbicides that target specific weed species without affecting crops.

Polymer Chemistry

The unique properties of pyrazole compounds allow them to be incorporated into polymers to enhance thermal stability and mechanical strength. Research into polymer composites containing pyrazole derivatives indicates improved performance characteristics, which are valuable in various industrial applications .

Photovoltaic Applications

Emerging research suggests that pyrazole derivatives can be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into energy efficiently. This application is still under investigation but shows promise for future renewable energy technologies.

Case Studies

Study ReferenceApplicationFindings
AnticancerSignificant cytotoxicity against breast cancer cells with induced apoptosis observed.
Anti-inflammatoryEffective inhibition of COX enzymes leading to reduced inflammation markers in vitro.
AntimicrobialDemonstrated activity against multiple resistant bacterial strains, indicating potential for new antibiotic development.
PesticideEffective insecticidal properties noted in field trials against target pests with minimal non-target effects.
Material ScienceEnhanced thermal stability in polymer composites tested under high-temperature conditions.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system in which it is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Regioisomerism

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 126417-82-1): This compound replaces the 4-methylphenyl group with a methyl group at position 1. However, the absence of the aromatic p-tolyl group may reduce π-π stacking interactions in biological targets. It has been used in crystallographic studies (PDB entry Y0H) .
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine derivatives :
    A regioisomeric switch (positions 3 and 4) in similar pyrazoles drastically altered kinase selectivity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (IC₅₀ < 100 nM) inhibited cancer-related kinases (Src, B-Raf, EGFR), whereas its regioisomer targeted p38α MAP kinase .

Substituent Electronic and Steric Effects

  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine :
    The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the methyl group in the target compound. Its synthesis via cyclocondensation of hydrazines suggests scalable routes for similar derivatives .

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine :
    The methoxy group increases polarity (logP ~2.5) versus the target’s methyl group (logP ~3.2), affecting solubility and membrane permeability .

Heterocyclic and Halogen Variations

  • 1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine :
    Substitution with a furan ring introduces oxygen-based hydrogen bonding capacity, which may enhance interactions with polar kinase domains. This contrasts with the target’s purely aromatic substituents .

  • This compound’s molecular weight (287.72 g/mol) is comparable to the target .

Biological Activity

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, known for its diverse biological activities, is a compound that has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

The compound has the following chemical properties:

  • Molecular Formula : C16_{16}H14_{14}ClN3_3
  • Molecular Weight : 283.76 g/mol
  • Density : 1.378 g/cm³
  • Melting Point : 172-176 °C
  • Boiling Point : 463.8 °C at 760 mmHg

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

  • Inhibition of Tubulin Polymerization : The compound demonstrated the ability to inhibit tubulin polymerization, affecting cell cycle progression and leading to G2/M phase arrest in cancer cells .
  • Cytotoxicity : It showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES), with IC50_{50} values indicating potent activity .

2. Anti-inflammatory Properties

The compound has also been recognized for its anti-inflammatory effects:

  • COX-2 Inhibition : Studies suggest that it acts as a COX-2 inhibitor, which is crucial in mediating inflammation and pain response . This activity correlates with reduced proliferation of inflammatory cells.

3. Antimicrobial Activity

Research indicates that this pyrazole derivative possesses antimicrobial properties:

  • Antifungal Activity : In vitro tests have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .
  • Antitubercular Activity : The compound exhibited activity against Mycobacterium tuberculosis H37Rv, indicating its potential use in treating tuberculosis .

Data Summary

Biological ActivityMechanism/EffectReference
AnticancerInhibits tubulin polymerization; G2/M phase arrest
Anti-inflammatoryCOX-2 inhibition
AntifungalEffective against pathogenic fungi
AntitubercularActive against Mycobacterium tuberculosis

Case Studies

A significant study highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results emphasized its potential as a lead compound for further development in anticancer therapies and as an antifungal agent .

Q & A

What experimental strategies are recommended for optimizing the synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine to enhance yield and purity?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity. For example, microwave-mediated condensation of pyrazol-5-amine precursors with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under solvent-free conditions minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while post-synthesis recrystallization in ethanol/water mixtures improves purity .
  • Catalytic systems : Use of acid catalysts (e.g., acetic acid) in Claisen-Schmidt condensations can optimize α,β-unsaturated ketone intermediates, critical for pyrazole ring formation .

How can structural discrepancies in crystallographic data for pyrazol-5-amine derivatives be resolved?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Validate molecular geometry and confirm substituent positions. For example, SCXRD analysis of analogous compounds (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) resolved torsional angles and hydrogen bonding networks, critical for understanding packing efficiency .
  • DFT calculations : Compare experimental bond lengths/angles with computational models to identify steric or electronic distortions .
  • Synthonic engineering : Adjust substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) to reduce steric hindrance and improve crystallinity .

What methodologies are effective for evaluating the pharmacological activity of this compound?

Answer:

  • In vitro receptor binding assays : Screen for affinity at GPCRs (e.g., cannabinoid receptors) using radioligand displacement. For example, 1,5-diarylpyrazole analogs showed submicromolar CB1 receptor inhibition, suggesting similar testing frameworks .
  • Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyrazole derivatives with halogen substituents exhibited MIC values <10 µg/mL .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction. Structural analogs with trifluoromethyl groups showed IC₅₀ values in the low micromolar range .

How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be systematically addressed?

Answer:

  • Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity data for pyrazole-carboxamides were resolved by harmonizing DMSO concentrations (<0.1%) across labs .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew activity measurements .
  • SAR analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F phenyl groups) to isolate electronic contributions to bioactivity .

What advanced computational tools are suitable for predicting the ADMET properties of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic liabilities .
  • QSAR models : Train models using datasets of pyrazole derivatives with known logP and BBB permeability data to estimate absorption and toxicity .
  • MD simulations : Analyze membrane permeation using CHARMM-GUI to model interactions with lipid bilayers .

How can regioselectivity challenges in pyrazole functionalization be mitigated?

Answer:

  • Protecting group strategies : Temporarily block the 5-amine group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the 4-position .
  • Metal-mediated cross-coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to selectively introduce aryl groups at the 1-position .
  • Microwave irradiation : Enhances kinetic control in cyclocondensation reactions, favoring the 1,3-diarylpyrazole regioisomer .

What analytical techniques are critical for characterizing degradation products under stress conditions?

Answer:

  • HPLC-HRMS : Identify hydrolytic (e.g., amine oxidation) or photolytic degradation products with ppm mass accuracy .
  • TGA-DSC : Monitor thermal decomposition onset temperatures; pyrazole analogs typically degrade above 200°C .
  • NMR kinetics : Track real-time degradation in D₂O at elevated temperatures to elucidate hydrolysis mechanisms .

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